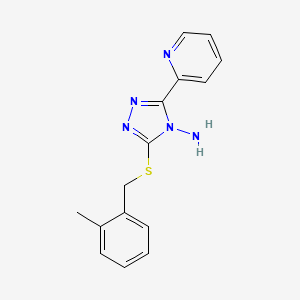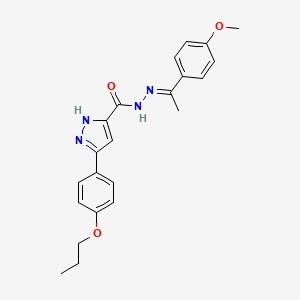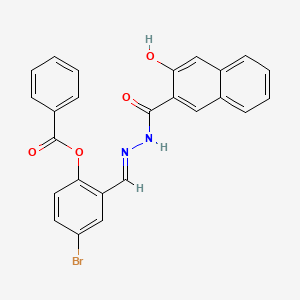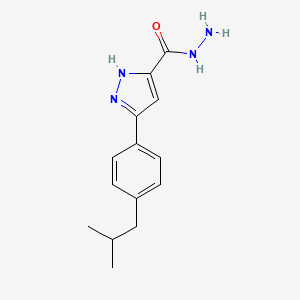
3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-Pyridinyl Group:
- The 2-pyridinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and ligands.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to partially or fully reduced derivatives.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
-
Oxidation:
- Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or oxone can be used under mild to moderate conditions.
-
Reduction:
- Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
-
Substitution:
- Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products:
-
Oxidation:
- Sulfoxides and sulfones are major products of oxidation reactions.
-
Reduction:
- Reduced triazole or pyridine derivatives are formed.
-
Substitution:
- Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry:
- The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazole
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-1,2,4-triazole
Comparison:
- The presence of the amine group in 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity towards biological targets.
- The unique substitution pattern on the triazole ring and the combination of functional groups confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
585558-97-0 |
|---|---|
Molekularformel |
C15H15N5S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-6-2-3-7-12(11)10-21-15-19-18-14(20(15)16)13-8-4-5-9-17-13/h2-9H,10,16H2,1H3 |
InChI-Schlüssel |
IGKRFCFNSXWYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)



![(5Z)-3-benzyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018243.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12018246.png)


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12018267.png)


![(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018289.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12018295.png)
